N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]acetamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the reaction of 2-fluoro-5-nitroaniline with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-(1H-tetrazol-1-yl)aniline
- 4-fluoro-N-[2-fluoro-5-(5-methyl-1H-tetrazol-1-yl)phenyl]-3-(1-piperidinylsulfonyl)benzamide
Uniqueness
N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to its specific substitution pattern and the presence of both fluorine and tetrazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H8FN5O |
---|---|
Molecular Weight |
221.19 g/mol |
IUPAC Name |
N-[2-fluoro-5-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C9H8FN5O/c1-6(16)12-9-4-7(2-3-8(9)10)15-5-11-13-14-15/h2-5H,1H3,(H,12,16) |
InChI Key |
ATBJXSDZROLOAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N2C=NN=N2)F |
Origin of Product |
United States |
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